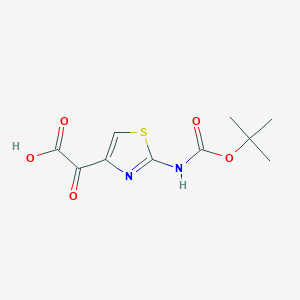
2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid” is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.29 . It is also known by the synonyms N-Boc-2-amino-4-thiazolacetic Acid and [2-[[[(2-Methyl-2-propanyl)oxy]carbonyl]amino]-1,3-thiazol-4-yl]acetic Acid .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is attached to an acetic acid group and an amino group that is further modified with a tert-butoxycarbonyl (Boc) group .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions that avoid moisture, as it is hygroscopic .Applications De Recherche Scientifique
Synthesis and Characterization
This compound is involved in the synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, showcasing its utility in producing compounds with potential industrial applications. The characterization of these compounds is achieved through various analytical techniques such as 1HNMR, 13CNMR, and IR, indicating their crystal nature and good thermal stability, with applications in photoelectronic devices due to their photoluminescence spectrum properties (Shafi, Rajesh, & Senthilkumar, 2021).
Peptide Synthesis
It plays a crucial role in peptide synthesis, offering a pathway to create peptides that mimic tripeptide β-strands and form β-sheetlike hydrogen-bonded dimers. This capability is significant for the development of novel peptides through standard solid- and solution-phase peptide synthesis techniques, enabling the incorporation into peptides using carbodiimide coupling agents. This application is critical for understanding peptide behavior and designing peptides with specific functions (Nowick, Chung, Maitra, Stigers, & Sun, 2000).
Activation of Carboxylic Acids
This compound is also utilized in the activation of carboxylic acids as their active esters, highlighting its importance in facilitating the formation of amides or peptides from carboxylic acids and amines. This process is efficient and yields products that are intermediate in reactions with primary and secondary amines, showing its potential in peptide synthesis and pharmaceutical applications (Basel & Hassner, 2002).
Antibacterial and Mosquito-Larvicidal Properties
Furthermore, derivatives of this compound have been studied for their mosquito-larvicidal and antibacterial properties, indicating its potential in developing new antimicrobial agents. Some derivatives have shown moderate activity against malaria vectors and a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacterial species. This suggests its application in creating new drugs for combating bacterial pathogens and controlling mosquito populations that spread malaria (Castelino et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-10(2,3)17-9(16)12-8-11-5(4-18-8)6(13)7(14)15/h4H,1-3H3,(H,14,15)(H,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMNHIZDFDFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)


![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/no-structure.png)


![4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2826930.png)


![2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2826936.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide](/img/structure/B2826939.png)